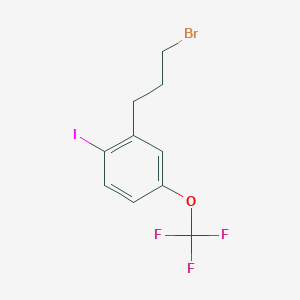
1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with bromopropyl, iodo, and trifluoromethoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene typically involves the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Trifluoromethoxylation: The incorporation of a trifluoromethoxy group.
These reactions often require specific catalysts and conditions to ensure high yields and purity. For example, the bromination step might involve the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, while iodination could be achieved using iodine and a suitable oxidizing agent.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromopropyl and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the bromopropyl or iodo groups.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical studies.
Medicine: Exploration of its derivatives for pharmaceutical applications, such as drug development.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers or advanced materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes transformations to form new compounds. The molecular targets and pathways involved would vary based on the reaction conditions and the nature of the other reactants.
Comparación Con Compuestos Similares
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-2-(trifluoromethoxy)benzene
- 1-Bromo-3,5-bis(trifluoromethyl)benzene
Uniqueness: 1-(3-Bromopropyl)-2-iodo-5-(trifluoromethoxy)benzene is unique due to the combination of its substituents, which impart distinct chemical properties. The presence of both bromopropyl and iodo groups allows for versatile reactivity, while the trifluoromethoxy group enhances its stability and potential for specific interactions in chemical and biological systems.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C10H9BrF3IO |
|---|---|
Peso molecular |
408.98 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-iodo-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF3IO/c11-5-1-2-7-6-8(3-4-9(7)15)16-10(12,13)14/h3-4,6H,1-2,5H2 |
Clave InChI |
HWWUQNKADVMOCK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)(F)F)CCCBr)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















